4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-19-6-2-5-16-20(17,18)8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7,16H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXHLZRJSLAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674359 | |
| Record name | 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-98-5 | |
| Record name | 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
The initial step involves preparing the sulfonyl chloride derivative, which serves as a key intermediate for subsequent sulfonamide formation.
- Reaction Conditions:
- Starting from 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.
- Chlorination is achieved using thionyl chloride or phosphorus oxychloride under reflux conditions.
- The reaction typically proceeds at elevated temperatures (~80-100°C) for 2-4 hours.
Data & Notes:
- The sulfonic acid is converted to sulfonyl chloride with yields often exceeding 90% under optimized conditions.
- Purification is achieved via distillation or recrystallization.
Preparation of the 3-Methoxypropylamine Derivative
Methodology:
- The 3-methoxypropylamine can be synthesized via nucleophilic substitution or reductive amination.
- A common route involves reacting 3-methoxypropyl chloride with ammonia or primary amines under basic conditions.
Reaction Conditions:
- Use of potassium carbonate or sodium hydroxide as base.
- Reaction carried out in polar aprotic solvents like acetonitrile or ethanol at reflux (~80°C) for 12-24 hours.
Research Findings:
- The process yields the amine with high purity, suitable for subsequent coupling reactions.
Coupling of the Sulfonyl Chloride with the Amine
Methodology:
- The key step involves forming the sulfonamide linkage by reacting the sulfonyl chloride intermediate with the 3-methoxypropylamine derivative.
Reaction Conditions:
- Conducted in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base like triethylamine or pyridine is added to neutralize HCl formed during the reaction.
- Reaction temperature maintained at 0-25°C to prevent side reactions.
- Typical reaction time ranges from 2 to 6 hours.
Operation in Experiment:
- The sulfonyl chloride is added dropwise to the amine solution under stirring.
- After completion, the mixture is washed with water, dried over sodium sulfate, and concentrated.
Yield & Purification:
- Yields generally range from 65-85%.
- Purification is achieved via column chromatography or recrystallization.
Final Purification and Characterization
- The crude product is purified via preparative HPLC or silica gel chromatography.
- Confirmed through NMR, MS, and IR spectroscopy to verify the structure.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 4-bromo-3-(trifluoromethyl)benzenesulfonic acid | Thionyl chloride, reflux | >90% | Formation of sulfonyl chloride |
| 2 | 3-methoxypropyl chloride | NH3 or amines, base, reflux | 70-85% | Synthesis of amine intermediate |
| 3 | Sulfonyl chloride + amine | DCM/THF, triethylamine, 0-25°C | 65-85% | Sulfonamide formation |
| 4 | N-(3-methoxypropyl) sulfonamide | Alkyl halide, DMF/DMSO, 50-80°C | 70-90% | Alkylation of nitrogen |
Notes and Considerations:
- Reaction Optimization: Temperature control, choice of solvent, and stoichiometry are critical for high yields.
- Safety: Handling reagents like thionyl chloride, alkyl halides, and strong bases requires appropriate safety measures.
- Purity: Final compounds should be purified to >95% purity for biological testing or further research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides, including 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, are known for their antimicrobial properties. They function by inhibiting bacterial growth through interference with folic acid synthesis, a crucial metabolic pathway in bacteria. The presence of bromine and trifluoromethyl groups may enhance the binding affinity to target enzymes, potentially leading to improved efficacy against resistant strains of bacteria.
Pharmacokinetic Studies
Recent studies have investigated the pharmacokinetic characteristics of this compound. For instance, research utilizing multi-spectroscopic techniques has demonstrated its interaction with human serum albumin (HSA), which is pivotal for drug distribution in the bloodstream. The binding constant of the HSA-complex was found to be moderate to strong, indicating significant interaction that may influence therapeutic efficacy .
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical reactions, making it valuable in the development of novel compounds in pharmaceutical research and other chemical industries.
Materials Science
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with enhanced performance characteristics.
-
Pharmacokinetics and Binding Studies
A study published in the European Journal of Pharmaceutical Sciences explored the interaction mechanism between this compound and HSA using various spectroscopic methods. The findings revealed that binding alters the protein's structure, which could influence drug delivery and efficacy . -
Synthesis Pathways
Research on synthetic routes has shown that this compound can be produced through a series of nucleophilic substitution reactions involving brominated benzene derivatives. This method allows for high yields and purity, making it suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The presence of bromine and trifluoromethyl groups may enhance its binding affinity to target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
Alkyl vs. Alkoxyalkyl Substituents
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-00-2):
- 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-06-8): Substituent: Bulky tert-butyl group (C(CH₃)₃). Molecular Weight: 360.19 g/mol. Reference: .
Aromatic vs. Aliphatic Substituents
Halogen and Functional Group Variations
4-Chloro-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide :
- 4-Fluoro-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide: Halogen: Fluorine replaces bromine. Reference: Similar to compound 4d in .
Complex Heterocyclic Derivatives
- 4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4b): Structure: Incorporates pyrazole and pyridine rings. Melting Point: 184–186°C. Properties: Extended π-conjugation may improve kinase inhibitory activity but reduce solubility. Reference: .
- 4-Bromo-N-(3-(butylthio)-4-hydroxynaphthalen-1-yl)benzenesulfonamide (31): Structure: Naphthalene core with a thioether group. Reference: .
Physical and Chemical Properties
*Experimental mass for 4b: 618.00 (calculated: 617.11) .
Biological Activity
4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula CHBrFNOS and CAS number 1020252-98-5, exhibits various pharmacological properties that merit detailed exploration.
- Molecular Weight : 376.19 g/mol
- Purity : Typically available at 97% purity
- Physical State : Solid
Research indicates that compounds similar to 4-bromo derivatives often interact with biological macromolecules, influencing their activity. The interaction with human serum albumin (HSA) is crucial for understanding the pharmacokinetics of such compounds. Studies show that these interactions can affect drug distribution and efficacy in vivo.
Binding Studies
Spectroscopic analyses reveal that the binding of this compound to HSA involves:
- Hydrophobic Interactions : These are predominant in the binding mechanism.
- Hydrogen Bonding : Contributes to the stability of the complex formed between the drug and HSA.
The binding constant for this interaction has been reported to be moderate to strong, indicating significant affinity towards HSA, which is essential for therapeutic efficacy .
Biological Activity
The biological activity of this compound can be summarized as follows:
Pharmacokinetics
The pharmacokinetic profile suggests that the compound may exhibit:
- Absorption : Likely facilitated by its interaction with serum proteins.
- Distribution : The binding to HSA suggests a prolonged half-life in circulation.
- Metabolism : Potential interactions with cytochrome P450 enzymes indicate possible metabolic pathways that could affect drug efficacy and toxicity .
Case Studies and Research Findings
- In Vitro Studies : Investigations into the effects of related sulfonamides on bacterial cultures showed significant inhibition at concentrations as low as 10 µM. This suggests that this compound may have similar or enhanced activity depending on its structure and biological targets.
- Toxicology Assessments : Preliminary assessments indicate no mutagenic effects; however, hepatotoxicity potential remains a concern based on structural analogs .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Standard techniques include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and detect impurities. For example, the trifluoromethyl group shows distinct ¹⁹F signals at ~-60 ppm .
- HPLC-PDA with C18 columns (acetonitrile/water gradients) to assess purity (>95% by area normalization).
- Elemental Analysis for Br and S content validation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the bromine atom, predicting its susceptibility to substitution or coupling. Key parameters include:
- Electrostatic Potential Maps : Highlight electrophilic/nucleophilic sites.
- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity in Suzuki-Miyaura couplings by analyzing HOMO-LUMO gaps .
- Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying catalysts) is critical to resolve computational-experimental discrepancies .
Q. How can researchers address contradictory spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting patterns) may arise from conformational flexibility or impurities. Strategies include:
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C.
- 2D NMR Techniques (COSY, HSQC, HMBC): Confirm connectivity and assign ambiguous signals.
- Comparative Analysis : Cross-reference with analogs (e.g., 3-bromobenzenesulfonamide ) to identify consistent spectral features.
- X-ray Crystallography : Resolve absolute configuration if ambiguity persists .
Q. What methodologies are recommended for studying the compound’s solubility and formulation stability?
- Methodological Answer :
-
Solubility Screening : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, PEG-400, aqueous buffers).
-
Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
-
Excipient Compatibility : Screen with common stabilizers (e.g., cyclodextrins) using DSC to detect interactions .
- Data Table :
| Solvent | Solubility (mg/mL) | Stability (4 weeks) | Reference |
|---|---|---|---|
| DMSO | >50 | Stable | |
| PBS (pH 7.4) | <0.1 | Precipitation | |
| PEG-400/Water (1:1) | 12.3 | Partial degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
